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Part 1: Executive Summary & Strategic Utility
3-Bromo-2-methylquinolin-4-ol (CAS: 502841-11-4) represents a high-value "privileged

scaffold" in modern medicinal chemistry. Unlike simple quinolines, this trisubstituted

heterocycle offers orthogonal reactivity handles: the C2-methyl group (acidic protons), the C3-

bromide (cross-coupling handle), and the C4-hydroxyl (nucleophilic displacement precursor).

For drug development professionals, this compound is not merely a catalog item but a critical

divergence point. It serves as the structural parent for C3-functionalized fluoroquinolone

analogs, a class of compounds exhibiting potent antifungal, antitubercular, and anticancer

activities. Its ability to undergo palladium-catalyzed cross-coupling at the C3 position without

protecting the C4-oxygen (under specific conditions) makes it a streamlined intermediate for

library generation.

Part 2: Chemical Identity & Physical Properties[1][2]
Tautomeric Equilibrium
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Researchers must recognize that while nomenclature specifies the "4-ol" (enol) form, the

compound exists in a dynamic equilibrium with its "4-one" (keto) tautomer. In the solid state and

polar solvents, the 4-quinolone (keto) form predominates due to vinylogous amide resonance

stabilization.

IUPAC Name: 3-Bromo-2-methylquinolin-4-ol (or 3-bromo-2-methylquinolin-4(1H)-one)

Molecular Formula: C₁₀H₈BrNO

Molecular Weight: 238.08 g/mol

Appearance: White to off-white crystalline solid

Melting Point: 322–324 °C (Decomposes)[1]

Solubility: Poor in water; soluble in DMSO, hot ethanol, and acetic acid.

Part 3: Validated Synthesis Protocol
The "Gold Standard" Bromination Route
While de novo ring synthesis (e.g., Conrad-Limpach) is possible, the most robust, scalable, and

self-validating method is the regioselective electrophilic bromination of commercially available

2-methylquinolin-4-ol (quinaldine).

Mechanism of Action: The reaction proceeds via electrophilic aromatic substitution. The

electron-donating hydroxyl/keto group at C4 activates the C3 position. The steric bulk of the

C2-methyl group does not hinder attack at C3, ensuring high regioselectivity over the

benzenoid ring (positions 5–8).

Protocol: Bromination via Elemental Bromine
Target Scale: 10 mmol (approx. 1.6 g)

Reagents:

Precursor: 2-Methylquinolin-4-ol (1.59 g, 10 mmol)

Reagent: Bromine (Br₂) (1.76 g, 11 mmol, 1.1 eq)
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Solvent: Glacial Acetic Acid (20 mL)

Quench: 10% Aqueous Sodium Thiosulfate

Step-by-Step Methodology:

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a

dropping funnel, suspend the 2-methylquinolin-4-ol in glacial acetic acid. Heat gently to 40–

50 °C to ensure partial solubility/homogeneity.

Addition: Add the bromine solution (diluted in 5 mL acetic acid) dropwise over 30 minutes.

Critical: The solution will initially turn deep orange. The rate of decolorization indicates

reaction progress.

Reflux: Once addition is complete, heat the mixture to 70–80 °C for 2 hours.

Checkpoint: Monitor via TLC (Acetone/Toluene 4:1). The starting material (Rf ~0.[1][2][3]3)

should disappear, replaced by the product (Rf ~0.55).

Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of

ice-cold water. The product will precipitate immediately as a white/pale yellow solid.

Purification: Filter the solid. Wash the cake with 10% sodium thiosulfate (to remove residual

bromine) followed by cold water.

Drying: Recrystallize from Ethanol/Water (9:1) to obtain white needles.[2]

Yield Expectation: 95–98% Purity: >98% (HPLC)

Part 4: Reactivity Profile & Derivatization
The utility of 3-Bromo-2-methylquinolin-4-ol lies in its ability to serve as a pivot for two

distinct chemical pathways: C4-Activation (Chlorination) and C3-Functionalization (Cross-

Coupling).

Pathway A: C4-Chlorination (SNAr Precursor)
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Transforming the C4-OH to C4-Cl activates the ring for Nucleophilic Aromatic Substitution

(SNAr), allowing the introduction of amines or alkoxides.

Reagent: Phosphorus Oxychloride (POCl₃)

Conditions: Neat or in Toluene, 110 °C, 2–4 hours.

Product: 3-Bromo-4-chloro-2-methylquinoline.

Pathway B: C3-Palladium Coupling
The C3-bromide is an excellent partner for Suzuki-Miyaura or Sonogashira couplings.

Critical Insight: Direct coupling on the 4-OH species is possible but often requires 2

equivalents of base to handle the acidic phenol/amide proton. Alternatively, the O-protected

(methoxy) or 4-chloro derivative provides higher turnover numbers (TON).

Visualization of Chemical Logic
The following diagram illustrates the synthesis and divergent reactivity pathways.
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Figure 1: Synthesis and divergent reactivity pathways of 3-Bromo-2-methylquinolin-4-ol.

Part 5: Quantitative Data Summary
The following table summarizes physical data and reactivity parameters derived from key

literature sources.
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Parameter Value/Observation Context/Notes

Melting Point 322–324 °C
Indicates high lattice energy/H-

bonding network [1].

TLC Rf Value 0.55
Solvent: Acetone/Toluene (4:

[1]1) [1].

Yield (Bromination) 98%
Optimized conditions in Acetic

Acid [1].

LogP (Calc) ~2.5
Lipophilicity suitable for

membrane permeability [2].

C4-Cl Conversion >90% Yield
Using POCl₃ at reflux; key for

library synthesis [3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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